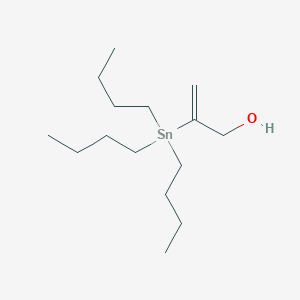

2-Tributylzinn-allyl-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of ethyl propynoate as a precursor for a variety of 2-tributylstannyl-1-alkenes through treatment with organocopper species. This method, although not successful for all derivatives, allows for the synthesis of complex organostannanes, including those contaminated by by-products like hexabutylditin, through palladium-catalyzed reactions (Bellina et al., 1994).

Molecular Structure Analysis

Spectroscopic studies, including infrared, NMR, and Mössbauer spectroscopy, of tributylstannyl citrates and propane-1,2,3-tricarboxylates reveal pseudotetrahedral environments around the tin atoms in non-coordinating solvents, shifting to five-coordinate in coordinating solvents. These studies illuminate the molecular structures and coordination chemistry of organostannane compounds (Holeček et al., 1999).

Chemical Reactions and Properties

Various chemical reactions involving 2-tributylstannyl-1-alkenes have been explored. For instance, 3-methoxy-1-(tributylstannyl)-1-propene serves as a versatile vinyltin synthon, transforming into silylated analogues for further functionalization (Verlhac & Pereyre, 1990). The Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes demonstrates the utility of 1-(tributylstannyl)-2-alkene in stereoselective synthesis (Miyake & Yamamura, 1994).

Physical Properties Analysis

The physical properties of organostannanes, particularly those derived from 2-propen-1-ol, 2-(tributylstannyl)-, are closely related to their molecular structure and synthesis pathways. The spectroscopic studies provide insights into the physical state, including solubility and stability, under various conditions (Holeček et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and potential for further functionalization, are evidenced by their use in complex syntheses, such as the enantio- and diastereoselective additions to aldehydes, highlighting the versatility and utility of these organostannane compounds in synthetic organic chemistry (Keck et al., 2005).

Wissenschaftliche Forschungsanwendungen

Überwachung von Tributylzinn in Sedimenten

Diese Verbindung wurde bei der Entwicklung einer neuartigen QuEChERS-Methode zur Überwachung von Tributylzinn und Triphenylzinn in Bodensedimenten des Oder-Mündungsgebiets im äußersten Nordwesten Polens verwendet . Die Methode in Kombination mit Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur Bestimmung von Organozinnverbindungen (OTC) wurde neu entwickelt .

Endokrine Disruptionsforschung

Tributylzinn (TBT), zu dem auch 2-Tributylzinn-allyl-1-ol gehört, wird seit Jahrzehnten als endokrin wirksamer Stoff (EDC) erkannt . Sein primärer endokriner Wirkmechanismus (MeOA) wurde aufgeklärt – Wechselwirkungen mit dem nuklearen Retinoid-X-Rezeptor (RXR), dem Peroxisomen-Proliferator-aktivierten Rezeptor γ (PPARγ) und ihren Heterodimeren .

Allylationsreagenz für Aldehyde

This compound dient als Allylationsreagenz für Aldehyde, katalysiert durch chirale Lewis-Säuren und Ytterbium(III)-Trifluormethansulfonat . Es unterliegt einer tetrakis(triphenylphosphin)palladium(0)-katalysierten Kupplung mit Jodchinonen und Allylacetaten .

Organozinnhydridchemie

Die Verbindung gehört zur Familie der Organozinnhydride, die für ihre Vielseitigkeit in Reaktionen aufgrund der geringen Polarität der SnH-Bindung bekannt ist . Diese Bindung kann je nach Bedarf eines geeigneten Reagenzes und der Umgebung nukleophilen Wasserstoff, elektrophilen Wasserstoff oder homolytischen Wasserstoff liefern .

Wirkmechanismus

Target of Action

The primary target of 2-Tributyltin-allyl-1-ol is the Epidermal Growth Factor (EGF) . EGF plays a crucial role in the regulation of cell growth, proliferation, and differentiation by binding to its receptor EGFR .

Mode of Action

2-Tributyltin-allyl-1-ol interacts with EGF, potentially influencing the development of new therapies targeting EGF receptors . It has also been studied for its potential interactions with drugs such as afatinib and paroxetine, indicating its possible role in drug metabolism and pharmacokinetics .

Biochemical Pathways

The compound has been investigated for its effects on hepcidin , a key regulator of iron homeostasis . Hepcidin regulates the entry of iron into the circulation by binding to the iron export protein ferroportin located on the basolateral surface of gut enterocytes and the plasma membrane of reticuloendothelial cells .

Result of Action

Studies suggest that 2-Tributyltin-allyl-1-ol may modulate hepcidin expression, influencing iron absorption and utilization in the body . This modulation could have significant effects at the molecular and cellular levels, potentially impacting processes like red blood cell production.

Action Environment

The action, efficacy, and stability of 2-Tributyltin-allyl-1-ol can be influenced by various environmental factors. For instance, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action may be influenced by the solvent environment. Additionally, storage conditions can impact the compound’s stability, with recommendations to store the compound at temperatures below -15°C .

Eigenschaften

IUPAC Name |

2-tributylstannylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWECYMFRAJIXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447462 | |

| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84666-30-8 | |

| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

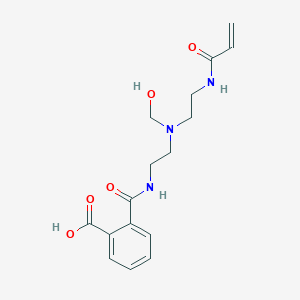

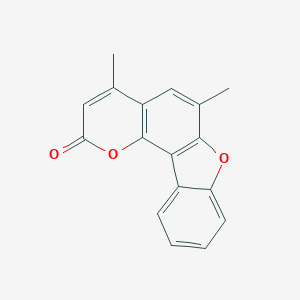

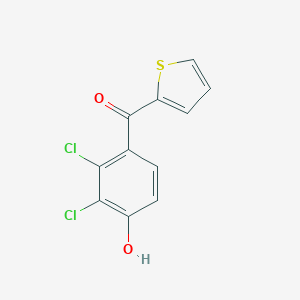

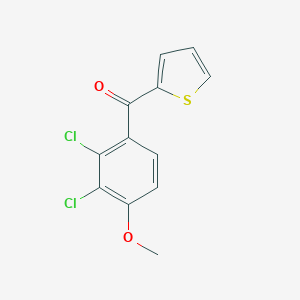

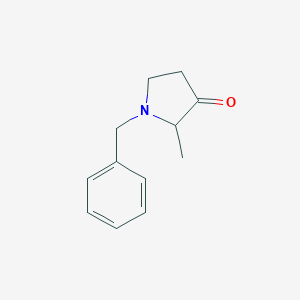

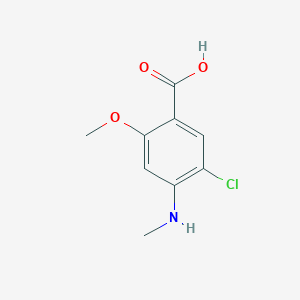

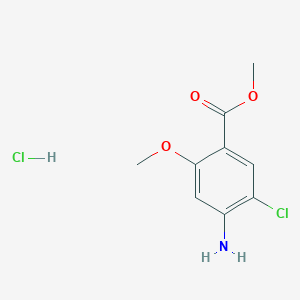

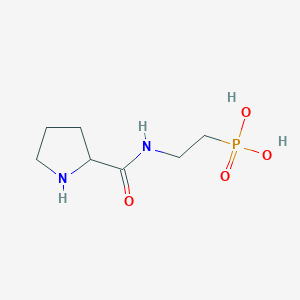

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.